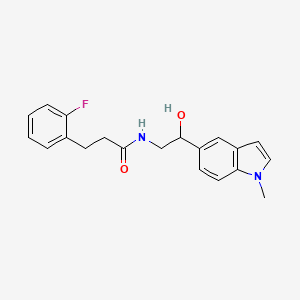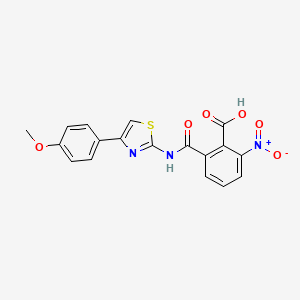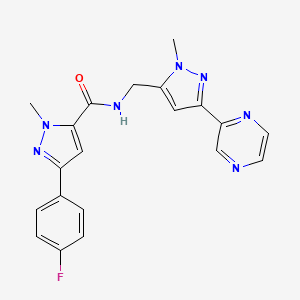
3-(4-fluorophenyl)-1-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-fluorophenyl)-1-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-5-carboxamide” is a nitrogen-containing heterocyclic compound . It contains a pyrrole and a pyrazine ring, which are common structures in many bioactive molecules .
Synthesis Analysis
The synthesis of similar compounds involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific method for the synthesis of related compounds involves a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . These rings are part of the pyrrolopyrazine scaffold, which is a common structure in many bioactive molecules .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been synthesized and characterized as a part of a study on research chemicals, emphasizing the importance of accurate labeling and identification in research contexts. This highlights the compound's role in advancing synthetic chemistry and analytical methodologies (McLaughlin et al., 2016).
Structural Studies
- Structural studies involving similar compounds with fluorophenyl and pyrazole groups have been conducted. These studies are crucial for understanding the molecular geometry and potential interactions of the compound, contributing to fields like crystallography and molecular design (B. Kariuki et al., 2021).
Potential Pharmacological Activities
- While the specific pharmacological activities of compounds closely related to 3-(4-fluorophenyl)-1-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-5-carboxamide have not been explored, their structural similarities to known compounds suggest potential in this area. This opens up possibilities for future research into their biological and therapeutic properties (McLaughlin et al., 2016).
Contribution to Organic Synthesis
- The compound's synthesis contributes to the broader field of organic chemistry, particularly in the synthesis of complex molecules with potential applications in various fields including materials science, drug development, and chemical engineering (Martins et al., 2002).
Advanced Analytical Techniques
- Studies involving similar compounds have utilized advanced analytical techniques like chromatography, spectroscopy, and mass spectrometry, showcasing the compound's role in the development and application of these techniques in research (McLaughlin et al., 2016).
Potential in Drug Discovery
- The structure and synthesis of compounds with similar molecular frameworks hint at their potential use in drug discovery and development. Such studies contribute to understanding the structure-activity relationships, which are fundamental in medicinal chemistry (Wang et al., 2018).
Orientations Futures
The future directions for research on this compound could include further investigation into its mechanism of action and the development of new synthetic methods to produce various derivatives . Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, more research in this crucial field is needed .
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN7O/c1-27-15(9-17(26-27)18-12-22-7-8-23-18)11-24-20(29)19-10-16(25-28(19)2)13-3-5-14(21)6-4-13/h3-10,12H,11H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSKFKOYSXSTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



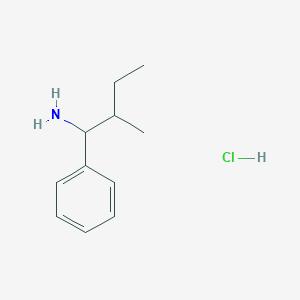
![4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde](/img/structure/B2630748.png)
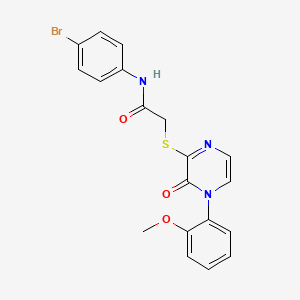
![1-[4-(3-Cyclobutyloxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2630751.png)
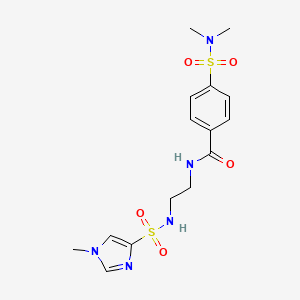
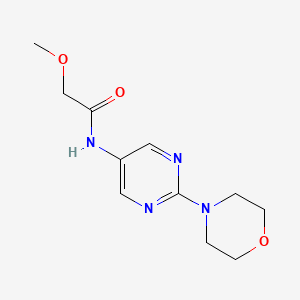


![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazol-1-yl]acetic acid](/img/structure/B2630758.png)
![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2630759.png)
